4-Chloro-1-(pyrrolidin-1-yl)butan-1-one
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Overview
Description
4-Chloro-1-(pyrrolidin-1-yl)butan-1-one is a chemical compound featuring a pyrrolidine ring substituted with a 4-chloro-1-oxobutyl group. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is widely used in medicinal chemistry due to its versatile biological activities and structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-1-(pyrrolidin-1-yl)butan-1-one can be synthesized through various methods. One common approach involves the reaction of pyrrolidine with 4-chlorobutyryl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-(pyrrolidin-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: 1-(4-Chloro-1-hydroxybutyl)pyrrolidine.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-1-(pyrrolidin-1-yl)butan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-Chloro-1-(pyrrolidin-1-yl)butan-1-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their function. The presence of the chloro group enhances its binding affinity and specificity towards certain enzymes and receptors .
Comparison with Similar Compounds
Pyrrolidine: The parent compound, widely used in medicinal chemistry.
Pyrrolidinone: A lactam derivative with similar biological activities.
Pyrrole: An aromatic analog with distinct chemical properties
Uniqueness: 4-Chloro-1-(pyrrolidin-1-yl)butan-1-one is unique due to the presence of the 4-chloro-1-oxobutyl group, which imparts specific reactivity and biological activity. This makes it a valuable compound for targeted drug design and synthesis .
Properties
Molecular Formula |
C8H14ClNO |
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Molecular Weight |
175.65 g/mol |
IUPAC Name |
4-chloro-1-pyrrolidin-1-ylbutan-1-one |
InChI |
InChI=1S/C8H14ClNO/c9-5-3-4-8(11)10-6-1-2-7-10/h1-7H2 |
InChI Key |
OWZIEPLJGKVJOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CCCCl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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